REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:6]1[N:7]=[C:8]([C:11]([NH2:13])=[O:12])[S:9][CH:10]=1)(=[O:5])[CH3:4]>CO>[Br:1][CH2:4][C:3]([C:6]1[N:7]=[C:8]([C:11]([NH2:13])=[O:12])[S:9][CH:10]=1)=[O:5]
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Name
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Quantity
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1.3 g
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Type
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reactant
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Smiles
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BrBr
|
Name
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|
Quantity
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1.3 g
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Type
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reactant
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Smiles
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C(C)(=O)C=1N=C(SC1)C(=O)N
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 3.5 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Reaction Time |
3.5 h |
Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)C=1N=C(SC1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |